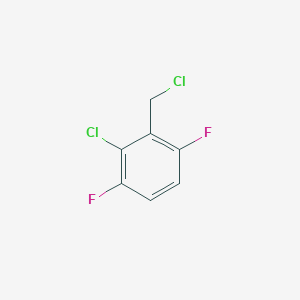
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Applications De Recherche Scientifique
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(3-Methylphenyl)-2,2,2-trifluoroethan-1-ol: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-one:
1-(3-Ethylphenyl)-2,2,2-trifluoroethane: Lacking the hydroxyl group, this compound has different physical and chemical properties, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11F3O |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-(3-ethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
Clé InChI |
VVZNGIWNVJWKRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)

![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)




![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)


![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)

